N2-Benzoylguanosine

Descripción general

Descripción

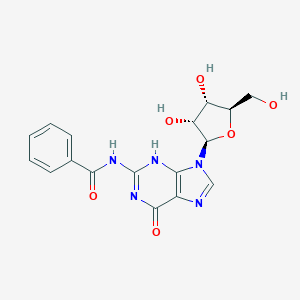

N2-Benzoylguanosine is a nucleotide derivative formed by the benzoylation of guanosine. It is a significant compound in the field of nucleic acid chemistry, often used as a building block for oligoribonucleotide synthesis . The molecular formula of this compound is C17H17N5O6, and it has a molecular weight of 387.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N2-Benzoylguanosine typically involves the benzoylation of guanosine. One common method includes treating guanosine with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: N2-Benzoylguanosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert it back to guanosine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Guanosine.

Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N2-Benzoylguanosine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N2-Benzoylguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. It interacts with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. The benzoyl group can also influence the compound’s binding affinity to nucleic acids and proteins .

Comparación Con Compuestos Similares

N2-Methylguanosine: Another guanosine derivative with a methyl group instead of a benzoyl group.

N2-Acetylguanosine: Similar to N2-Benzoylguanosine but with an acetyl group.

N2-Phenylguanosine: Contains a phenyl group instead of a benzoyl group.

Uniqueness: this compound is unique due to its benzoyl group, which provides distinct chemical properties and reactivity compared to other guanosine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Actividad Biológica

N2-Benzoylguanosine is a modified guanosine derivative that has garnered interest in the field of molecular biology due to its potential biological activities, particularly as an inhibitor of translation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through the modification of guanosine at the N2 position with a benzoyl group. This modification enhances the compound's interaction with various biological targets, particularly in the context of mRNA translation. The synthesis typically involves:

- Preparation of 7-Methylguanosine : The base structure is often derived from 7-methylguanosine.

- Benzoylation Reaction : The introduction of the benzoyl group at the N2 position is achieved through acylation reactions, using benzoyl chloride in the presence of a base.

The resulting compound exhibits distinct structural features that influence its biological activity, including enhanced hydrophobicity and potential for stronger binding interactions with proteins involved in translation.

This compound primarily acts as a translation inhibitor . Its mechanism involves:

- Binding to eIF4E : The compound shows a high affinity for the eukaryotic initiation factor 4E (eIF4E), which is crucial for the recognition and binding of the mRNA cap structure during translation initiation. Studies indicate that this compound competes effectively with natural cap structures, thereby inhibiting translation.

- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on translation processes in various cell-free systems, with IC50 values reported around 0.9 μM .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, research indicates that modified guanosine analogues can inhibit viral replication by interfering with viral RNA translation .

Anticancer Effects

This compound has been explored for its anticancer properties. In cellular models, it has shown selective cytotoxicity against cancer cells by disrupting protein synthesis necessary for tumor growth .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various modified guanosine derivatives, including this compound:

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Therapeutic Applications : Continued exploration into its use as an antiviral and anticancer agent could lead to new therapeutic strategies.

- Structural Optimization : Further modifications at different positions may enhance its efficacy and selectivity against specific targets.

Propiedades

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKJANWNNBJHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957974 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-72-0 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the phosphorylation reaction described in the first research paper?

A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific this compound derivatives, which could be valuable for various biological studies.

Q2: How does the second research paper connect this compound to potential DNA damage?

A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of this compound as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming this compound. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.